ONX-0914 TFA: An In-Depth Technical Guide to its Core Mechanism of Action
ONX-0914 TFA: An In-Depth Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONX-0914, also available as its trifluoroacetate (TFA) salt, is a potent and selective small molecule inhibitor of the immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and induced in other cells by pro-inflammatory stimuli. It plays a crucial role in processing proteins for antigen presentation and in the production of inflammatory cytokines.[3] ONX-0914's selective inhibition of the immunoproteasome over the constitutive proteasome makes it a valuable tool for studying the role of this complex in immune regulation and a potential therapeutic agent for autoimmune diseases and certain cancers.[4] This technical guide provides a comprehensive overview of the core mechanism of action of ONX-0914, detailing its effects on cellular signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols.
Core Mechanism of Action: Selective Immunoproteasome Inhibition
ONX-0914 primarily targets the chymotrypsin-like activity of the immunoproteasome by selectively inhibiting the Low Molecular Mass Polypeptide 7 (LMP7) subunit, also known as β5i.[1][5] While highly selective for LMP7, at higher concentrations or with prolonged exposure, ONX-0914 also demonstrates inhibitory activity against the other catalytic subunits of the immunoproteasome, namely LMP2 (β1i) and MECL-1 (β2i).[6][7] This multi-subunit inhibition may contribute to its broad anti-inflammatory effects.[4][6] The trifluoroacetate (TFA) salt form of ONX-0914 is commonly used for research and formulation purposes and does not alter the fundamental mechanism of action of the parent compound.
Quantitative Inhibition Data
The inhibitory activity of ONX-0914 against the immunoproteasome and its selectivity over the constitutive proteasome have been quantified in various studies.
| Target Subunit | Cell Type/Assay Condition | IC50 / Ki | Selectivity vs. Constitutive Subunit | Reference |
| LMP7 (β5i) | Cell-free assay | ~10 nM | 20- to 40-fold vs. β5 | [5] |
| Human Raji cells | 5.7 nM | - | [5] | |
| LMP2 (β1i) | Human immunoproteasomes | 110 ± 50 nM | - | [6] |
| Mouse immunoproteasomes | 65 ± 5 nM | - | [6] | |
| Mycobacterial Proteasome | - | Ki = 5.2 µM | - | [8] |
Signaling Pathways Modulated by ONX-0914
The inhibition of the immunoproteasome by ONX-0914 leads to the modulation of several key intracellular signaling pathways, primarily impacting T-cell activation and differentiation.
T-Cell Receptor (TCR) Signaling and the ERK Pathway
A significant consequence of ONX-0914 treatment is the impairment of T-cell activation.[9][10] Specifically, ONX-0914 has been shown to reduce the sustained phosphorylation of Extracellular signal-Regulated Kinase (ERK), a critical downstream effector of the TCR signaling cascade.[9][11] This effect appears to be specific to the ERK pathway, as ONX-0914 does not affect other major signaling pathways involved in T-cell activation, such as the NF-κB pathway.[9][10] The reduction in sustained ERK phosphorylation ultimately leads to diminished T-cell activation and subsequent effector functions.
Th1 and Th17 Cell Differentiation
ONX-0914 has been demonstrated to suppress the differentiation of pro-inflammatory T helper (Th) cell subsets, specifically Th1 and Th17 cells.[3][12][13] This is a critical aspect of its immunomodulatory activity, as these cell types are key drivers of pathology in many autoimmune diseases. The inhibition of Th1 and Th17 differentiation is associated with a reduction in the production of their signature cytokines, such as IFN-γ (Th1) and IL-17 (Th17).[12]
Experimental Protocols
Proteasome Activity Assay
This protocol outlines a method to measure the chymotrypsin-like activity of the proteasome in cell lysates using the fluorogenic substrate Suc-LLVY-AMC.
Materials:
-
Cell lysis buffer (e.g., 25 mM HEPES, 250 mM sucrose, 20 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Proteasome activity buffer (e.g., 150 mM Tris, 30 mM potassium chloride, 7.5 mM MgOAc, 10 mM MgCl2, pH 7.4)
-
Suc-LLVY-AMC fluorogenic substrate (stock solution in DMSO)[14]
-
ONX-0914 TFA
-
96-well black microplate
-
Fluorescence plate reader (λex= 360-380 nm, λem= 460-485 nm)[14][15]
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired density and treat with ONX-0914 or vehicle control for the specified time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in proteasome lysis buffer using methods such as freeze-thaw cycles.[15]
-
Centrifuge the lysate to remove cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Activity Measurement:
-
Dilute cell lysates to a standardized protein concentration.
-
In a 96-well black plate, add a defined amount of cell lysate to each well.
-
Add proteasome activity buffer to each well.
-
To initiate the reaction, add the Suc-LLVY-AMC substrate to a final concentration of 50-200 µM.[14]
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the increase in fluorescence over time (kinetic read). The rate of increase is proportional to the proteasome activity.
-
Western Blotting for Phosphorylated ERK (p-ERK)
This protocol describes the detection of phosphorylated ERK in T-cells following treatment with ONX-0914.
Materials:
-
RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
ONX-0914 TFA
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-ERK, anti-total-ERK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Isolate primary T-cells and culture in RPMI-1640 medium.
-
Pre-treat cells with ONX-0914 or vehicle control.
-
Activate T-cells with plate-bound anti-CD3 and anti-CD28 antibodies for various time points.
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total-ERK, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Clinical Perspective
While ONX-0914 itself has been extensively used in preclinical studies, it has not progressed into late-stage clinical trials.[4] However, the insights gained from ONX-0914 research have paved the way for the development of second-generation immunoproteasome inhibitors. One such successor, KZR-616, is currently in clinical trials for the treatment of various autoimmune diseases, demonstrating the therapeutic potential of this mechanism of action.[16]
Conclusion
ONX-0914 TFA is a selective immunoproteasome inhibitor that primarily targets the LMP7 subunit. Its core mechanism of action involves the suppression of T-cell activation and differentiation through the inhibition of the sustained ERK signaling pathway, without affecting the NF-κB pathway. This leads to a reduction in the production of pro-inflammatory cytokines and the differentiation of Th1 and Th17 cells. The extensive preclinical data generated with ONX-0914 has been instrumental in validating the immunoproteasome as a therapeutic target and has spurred the development of new-generation inhibitors with clinical promise for the treatment of autoimmune and inflammatory disorders. This technical guide provides a foundational understanding of ONX-0914's mechanism for researchers and drug development professionals working in this field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. ahajournals.org [ahajournals.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ubpbio.com [ubpbio.com]
- 15. 2.5. Proteasome activity [bio-protocol.org]
- 16. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
